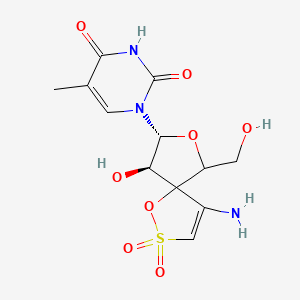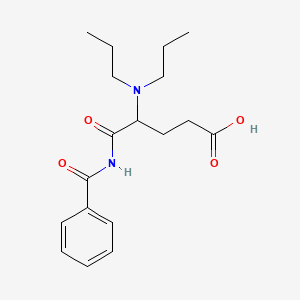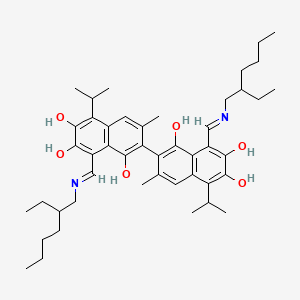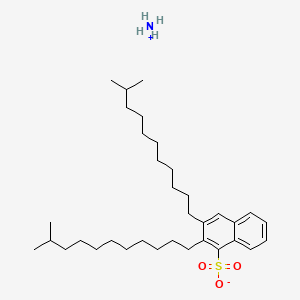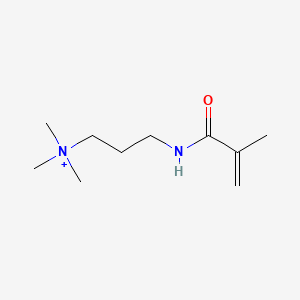
N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium is a quaternary ammonium compound with the molecular formula C10H21ClN2O. It is commonly used in various industrial and scientific applications due to its unique chemical properties, including its ability to act as a surfactant and its involvement in polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium typically involves the reaction of trimethylamine with 3-chloropropylamine, followed by the addition of methacryloyl chloride. The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediate compounds.
-
Step 1: Formation of Intermediate
Reactants: Trimethylamine and 3-chloropropylamine
Conditions: The reaction is conducted at a low temperature (0-5°C) to prevent side reactions.
Product: N,N,N-Trimethyl-3-aminopropylamine
-
Step 2: Addition of Methacryloyl Chloride
Reactants: N,N,N-Trimethyl-3-aminopropylamine and methacryloyl chloride
Conditions: The reaction mixture is slowly warmed to room temperature and stirred for several hours.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can target the carbonyl group in the methacryloyl moiety.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed.
Major Products
Oxidation: Products include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted quaternary ammonium compounds.
科学的研究の応用
N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is particularly valuable in the production of water-soluble polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, detergents, and other cleaning agents due to its surface-active properties.
作用機序
The compound exerts its effects primarily through its quaternary ammonium group, which can interact with various molecular targets. In biological systems, it can interact with cell membranes, leading to changes in membrane permeability and function. The methacryloyl group allows it to participate in polymerization reactions, forming cross-linked networks that can encapsulate other molecules.
類似化合物との比較
Similar Compounds
- N,N,N-Trimethyl-3-aminopropylamine
- Methacryloyl chloride
- N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium chloride
Uniqueness
This compound is unique due to its dual functionality: the presence of both a quaternary ammonium group and a methacryloyl group. This combination allows it to act as both a surfactant and a polymerization agent, making it highly versatile in various applications.
特性
CAS番号 |
51441-64-6 |
|---|---|
分子式 |
C10H21N2O+ |
分子量 |
185.29 g/mol |
IUPAC名 |
trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium |
InChI |
InChI=1S/C10H20N2O/c1-9(2)10(13)11-7-6-8-12(3,4)5/h1,6-8H2,2-5H3/p+1 |
InChIキー |
VZTGWJFIMGVKSN-UHFFFAOYSA-O |
正規SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




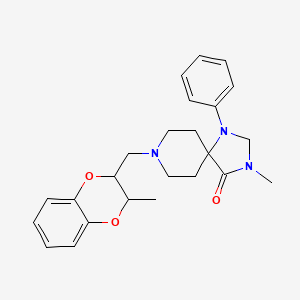
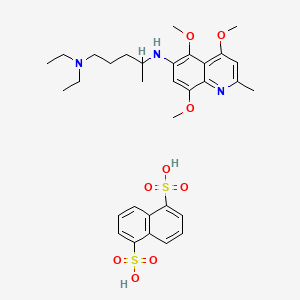

![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
